![molecular formula C22H22N2O3S B2633836 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide CAS No. 391221-40-2](/img/structure/B2633836.png)
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide
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Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide, also known as APB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. APB is a thiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Thiazole Derivatives in Drug Development
Thiazole derivatives have been widely investigated for their potential in drug development due to their diverse pharmacological properties. These compounds have been found to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects among others. For example, research on novel thiazole derivatives has shown promising results in the development of new anti-inflammatory and antioxidant agents. These compounds are synthesized through various chemical reactions and evaluated for their biological activities, demonstrating the significance of the thiazole ring in medicinal chemistry (Raut et al., 2020).
Thiazole Compounds in Environmental Science
In the context of environmental science, thiazole derivatives have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of thiazole-containing compounds and assessing their potential risks. Research on water-soluble secondary metabolites, including thiazole derivatives, has highlighted the importance of countercurrent separation techniques for purifying these compounds from natural sources, emphasizing their relevance in natural product chemistry and environmental studies (Luca et al., 2019).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-4-14-27-18-12-10-17(11-13-18)21(26)24-22-23-19(20(28-22)15(2)25)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBDZPFAOPWKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide |
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